Home > Products > Screening Compounds P36167 > Dihydrostreptomycin sulfate
Dihydrostreptomycin sulfate - 5490-27-7

Dihydrostreptomycin sulfate

Catalog Number: EVT-264855
CAS Number: 5490-27-7
Molecular Formula: C42H88N14O36S3
Molecular Weight: 1461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. [, ] It is classified as a bactericidal antibiotic due to its ability to kill bacteria. [] Its primary role in scientific research stems from its ability to inhibit bacterial growth, making it a valuable tool in various biological studies. [, , ]

Future Directions
  • Drug Resistance: Investigating the mechanisms of dihydrostreptomycin resistance in bacteria and developing strategies to overcome such resistance is a crucial area for future research. []
  • Combinatorial Therapies: Investigating the efficacy of dihydrostreptomycin sulfate in combination with other antimicrobial agents for treating multi-drug resistant infections in both humans and animals is another promising area for future research. []

Streptomycin sulfate

    Compound Description: Streptomycin sulfate is an aminoglycoside antibiotic that exhibits bactericidal properties by inhibiting protein synthesis through binding to the 30S ribosomal subunit []. It is effective against various gram-positive and gram-negative bacteria and is utilized in treating conditions such as tuberculosis.

Benzylpenicillin (Penicillin G)

    Compound Description: Benzylpenicillin, also known as penicillin G, is a beta-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis []. It is effective against a wide range of gram-positive bacteria and some gram-negative bacteria.

    Relevance: Benzylpenicillin is often used in combination with dihydrostreptomycin sulfate in veterinary medicine to broaden the spectrum of antibacterial activity [, , , , , , , , ]. The combination targets both gram-positive and gram-negative bacteria, providing a more comprehensive therapeutic approach.

Procaine benzylpenicillin

    Compound Description: Procaine benzylpenicillin is a combination of benzylpenicillin and the local anesthetic procaine. This formulation provides a longer duration of action compared to benzylpenicillin alone [].

    Relevance: Similar to benzylpenicillin, procaine benzylpenicillin is frequently combined with dihydrostreptomycin sulfate in veterinary formulations for treating various bacterial infections [, , , ]. The inclusion of procaine helps to reduce pain and discomfort at the injection site.

Spiramycin adipate

    Compound Description: Spiramycin adipate is a macrolide antibiotic that inhibits bacterial protein synthesis []. It is effective against a variety of gram-positive bacteria and some gram-negative bacteria.

    Relevance: While not directly structurally related to dihydrostreptomycin sulfate, spiramycin adipate's presence in the research highlights the investigation of different antibiotic classes for their pharmacokinetic properties in animals []. Understanding the distribution and elimination of these antibiotics is crucial for optimizing dosage regimens and minimizing the risk of residues in animal products.

l-Chloramphenicol

    Compound Description: l-Chloramphenicol is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit []. It is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Cellocidin

    Compound Description: Cellocidin is a nucleoside antibiotic that inhibits bacterial protein synthesis [].

    Relevance: Similar to l-Chloramphenicol, cellocidin is mentioned in conjunction with dihydrostreptomycin sulfate in the context of antibiotic resistance in Xanthomonas oryzae []. The study observes variations in resistance levels among isolates of Xanthomonas oryzae against dihydrostreptomycin sulfate, l-Chloramphenicol, and cellocidin.

Enrofloxacin

    Compound Description: Enrofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication [].

    Relevance: While not structurally related to dihydrostreptomycin sulfate, enrofloxacin serves as a comparator drug in a study evaluating the pharmacodynamics of procaine penicillin-dihydrostreptomycin sulfate suspension against Streptococcosis suum in pigs []. This comparison highlights the efficacy of different antibiotic classes in treating specific bacterial infections.

Overview

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. It exhibits bactericidal properties by interfering with bacterial protein synthesis, making it effective against a range of gram-positive and gram-negative bacteria, as well as Mycobacterium species. This compound is utilized in various scientific studies, particularly those involving aminoglycoside uptake and immunology.

Source

Dihydrostreptomycin sulfate is synthesized from streptomycin through a reduction process. It is primarily used in veterinary medicine for treating bacterial infections in food-producing animals and has applications in microbiological research.

Classification

Dihydrostreptomycin sulfate belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their mechanism of action, which involves binding to the ribosomal subunits of bacteria, thereby inhibiting protein synthesis.

Synthesis Analysis

Methods

The synthesis of dihydrostreptomycin involves several key steps:

  1. Reduction of Streptomycin: The initial step is the reduction of streptomycin, which alters its chemical structure to form dihydrostreptomycin.
  2. Protected Streptidine Derivative: A protected derivative of streptidine is prepared through hydrolysis of an acylated dihydrostreptomycin derivative. This derivative is then condensed with a protected dihydrostreptobiosaminyl chloride.
  3. Deblocking: The final step involves deblocking the condensation products to yield dihydrostreptomycin and an inactive isomer.

Technical details include the use of specific solvents and reagents that facilitate the reduction and condensation processes, ensuring high yields of the desired antibiotic form .

Molecular Structure Analysis

Structure

Dihydrostreptomycin sulfate has the molecular formula C42H88N14O36S3C_{42}H_{88}N_{14}O_{36}S_{3}. Its structure includes multiple amino groups and a complex glycosidic linkage that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 1000 g/mol
  • Solubility: Freely soluble in water, which is crucial for its application in aqueous environments .
Chemical Reactions Analysis

Reactions

Dihydrostreptomycin undergoes various chemical reactions typical of aminoglycosides, including:

  1. Acylation: The introduction of acyl groups can modify its antibacterial properties.
  2. Hydrolysis: In aqueous environments, dihydrostreptomycin can hydrolyze, affecting its stability and efficacy.

Technical details regarding these reactions include the specific conditions under which they occur (e.g., pH levels, temperature) and the resulting changes in biological activity .

Mechanism of Action

Process

The primary mechanism of action for dihydrostreptomycin sulfate involves binding to the 30S ribosomal subunit of bacterial ribosomes. This binding leads to:

  • Inhibition of mRNA Reading: The antibiotic prevents the formation of the initiation complex necessary for protein synthesis.
  • Production of Faulty Proteins: As a result, bacteria produce non-functional proteins, ultimately leading to cell death.

Data indicates that dihydrostreptomycin sulfate can inhibit processes such as beta-galactosidase induction in Escherichia coli, illustrating its impact on metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for pharmaceutical-grade compounds.

Chemical Properties

  • Stability: Dihydrostreptomycin sulfate shows stability under various conditions but may degrade under extreme pH or temperature.
  • pH Range: Optimal activity is often observed at neutral pH levels .
Applications

Dihydrostreptomycin sulfate has several scientific uses:

  • Antibiotic Studies: It serves as a model compound in studies related to aminoglycoside uptake mechanisms.
  • Microbiology: Utilized as a selective agent in culture media for isolating specific bacterial strains.
  • Veterinary Medicine: Commonly prescribed for treating infections in livestock and poultry .
Historical Context and Evolution of Dihydrostreptomycin Sulfate in Antimicrobial Therapy

Discovery and Early Applications in Bacterial Disease Management

Dihydrostreptomycin sulfate originated from the groundbreaking discovery of streptomycin in 1943, isolated as a fermentation product of the soil actinomycete Streptomyces griseus by Selman Waksman's team [1] [9]. This represented the first aminoglycoside antibiotic with demonstrated efficacy against Gram-negative bacteria and, critically, Mycobacterium tuberculosis. Streptomycin's rapid clinical adoption revolutionized tuberculosis (TB) treatment, transitioning it from a terminal illness to a manageable condition. Its bactericidal mechanism – irreversible binding to the S12 protein of the bacterial 30S ribosomal subunit – inhibited protein synthesis and caused misreading of the genetic code, proving effective against aerobic Gram-negative pathogens beyond TB [1] [7].

Agricultural applications quickly followed medical use. Streptomycin and its derivative, dihydrostreptomycin sulfate, became vital tools against devastating plant bacterial diseases. Key early applications included:

  • Fire blight control in apples and pears (Erwinia amylovora)
  • Management of bacterial diseases in rice, tobacco, stone fruits, and ornamentals
  • Application methods involving sprayable liquids (50-2000 ppm concentrations) and wettable powders, often formulated with iron salts to reduce phytotoxicity or combined with oxytetracycline to combat emerging resistance [1] [9]. Regulatory agencies, including the U.S. EPA, established tolerances (e.g., 0.25 ppm maximum residue limits in pome fruits and vegetables) to govern its agricultural use [9].

Table 1: Early Bacterial Disease Targets of Streptomycin/Dihydrostreptomycin Sulfate [1] [9]

Application DomainPathogen/DiseaseImpact
Human MedicineMycobacterium tuberculosisFirst effective TB treatment, reduced mortality
Human MedicineGram-negative bacteria (e.g., Brucella, Yersinia pestis)Treatment of brucellosis, plague, select cases of endocarditis
AgricultureErwinia amylovora (Fire blight)Protected apple and pear orchards
AgricultureBacterial pathogens of rice, stone fruits, tobaccoReduced crop losses in economically significant plants

Transition from Streptomycin to Dihydrostreptomycin: Structural and Functional Rationale

The derivation of dihydrostreptomycin (DHS) from streptomycin represented an early effort in antibiotic optimization. The chemical modification involved the catalytic hydrogenation of the streptomycin molecule, specifically reducing the aldehyde group (-CHO) in the streptose ring to a primary alcohol (-CH₂OH) [1] [9] [10]. This seemingly minor alteration yielded dihydrostreptomycin sulfate (C₂₁H₄₁N₇O₁₂ · xH₂SO₄), with a molecular weight of 583.6 g/mol for the base and 1457.3 g/mol for streptomycin sesquisulfate [1] [9].

The primary motivations for this structural modification and subsequent clinical/agricultural adoption included:

  • Perceived Reduced Ototoxicity: Early observations suggested dihydrostreptomycin might have a slightly improved toxicity profile, particularly concerning vestibular toxicity (balance issues), compared to streptomycin's pronounced vestibulotoxicity [1]. This perceived advantage drove its initial preference in some therapeutic settings.
  • Enhanced Stability: Dihydrostreptomycin sulfate demonstrated superior chemical stability, particularly under basic conditions where streptomycin was more prone to degradation. It was stable between pH 3-7 at ambient temperatures, a range relevant for pharmaceutical formulations and residues (e.g., stable for months in honey) [9].
  • Equivalent Antibacterial Efficacy: Dihydrostreptomycin retained the core mechanism of action of streptomycin. It actively bound the 16S rRNA within the 30S ribosomal subunit, inhibiting protein synthesis initiation and causing mRNA misreading, thereby maintaining bactericidal potency against susceptible organisms [1] [6] [10]. Biochemical studies confirmed its ability to disrupt ribosomal functions similarly to streptomycin [1].

Table 2: Key Structural and Functional Differences: Streptomycin vs. Dihydrostreptomycin Sulfate [1] [9] [10]

PropertyStreptomycinDihydrostreptomycin Sulfate
Chemical StructureAldehyde group (-CHO) in streptose ringAldehyde reduced to primary alcohol (-CH₂OH)
Molecular Formula (Base)C₂₁H₃₉N₇O₁₂C₂₁H₄₁N₇O₁₂
Molecular Weight (Base)581.6 g/mol583.6 g/mol
Stability (pH)Stable pH 2-9, degrades in strong acids/alkalisStable pH 3-7, more resistant to alkaline degradation
Core Mechanism of ActionBinds 16S rRNA (30S ribosome), inhibits protein synthesis, causes misreadingIdentical mechanism to Streptomycin
Primary Early Advantage ClaimedN/APerceived reduced vestibular toxicity

Decline in Clinical Use: Emergence of Resistance and Toxicity Concerns

Despite initial promise, dihydrostreptomycin sulfate's clinical and agricultural utility was significantly curtailed by two major factors: the emergence of widespread resistance and the confirmation of severe, irreversible toxicity.

  • Mechanisms and Emergence of Resistance:
  • Target Site Modification: Mutations in the rpsL gene, encoding the ribosomal S12 protein, prevented or reduced the binding affinity of both streptomycin and dihydrostreptomycin to the 30S subunit. These mutations were often chromosomal and conferred high-level resistance [7] [8].
  • Enzymatic Inactivation: Bacteria developed aminoglycoside-modifying enzymes, particularly streptomycin adenyltransferases (ANT(3'') and phosphotransferases (APH(3'') and (6)), which chemically modified the drug molecule, rendering it unable to bind its ribosomal target effectively. These resistance genes were frequently plasmid-borne, enabling rapid horizontal gene transfer between bacterial strains [8] [9].
  • Reduced Uptake/Efflux: Alterations in bacterial membrane permeability or the upregulation of efflux pumps decreased the intracellular accumulation of dihydrostreptomycin, reducing its efficacy [8]. Resistance developed swiftly in both clinical settings (e.g., TB treatment monotherapy leading to resistant M. tuberculosis strains) and agricultural contexts (e.g., Erwinia amylovora and other plant pathogens) [1] [7] [9]. This rapid emergence rendered the antibiotic increasingly ineffective.
  • Irreversible Ototoxicity:The initial perception of dihydrostreptomycin's superior safety profile proved incorrect. It became definitively established that dihydrostreptomycin caused profound, irreversible cochleotoxicity (damage to the auditory system) at therapeutic doses. This manifested as permanent sensorineural hearing loss, often progressing from high frequencies. The mechanism involved:
  • Selective damage to cochlear hair cells, particularly outer hair cells in the basal turn responsible for high-frequency sound detection [3].
  • Potential involvement of excitotoxic activation of cochlear NMDA receptors by glutamate and the generation of reactive oxygen species within hair cells, leading to apoptosis [2] [3].
  • Accumulation of the drug in the inner ear fluids (endolymph/perilymph) and tissues, particularly the stria vascularis and hair cells, exacerbating toxicity over time [3]. Vestibular toxicity (affecting balance), while still significant, was relatively less pronounced than with streptomycin, but the severity and irreversibility of the hearing loss associated with dihydrostreptomycin were decisive factors in its decline [3] [10].
  • Nephrotoxicity and Neuromuscular Effects:Like other aminoglycosides, dihydrostreptomycin exhibited dose-dependent nephrotoxicity, characterized by proximal tubular damage, elevated blood urea nitrogen, and proteinuria. While often reversible upon discontinuation, it contributed to the risk profile [1]. Furthermore, dihydrostreptomycin, particularly at high doses or when administered rapidly intravenously, could induce a neuromuscular blockade by inhibiting pre-synaptic acetylcholine release and postsynaptic receptor binding, potentially leading to respiratory paralysis, especially in patients with myasthenia gravis or under anesthesia [1] [7].

Consequence and Withdrawal: The combination of significant resistance and the risk of irreversible, devastating ototoxicity led to the near-complete abandonment of dihydrostreptomycin sulfate in human medicine by the latter half of the 20th century. Streptomycin, despite its vestibular toxicity, remained preferable due to the lower incidence of deafness. Regulatory agencies worldwide withdrew or severely restricted its approval for systemic human use. Its use persists in very limited veterinary contexts and niche agricultural applications under strict regulation, but it is no longer a mainstream therapeutic agent for human bacterial diseases [3] [10].

Table 3: Key Factors Contributing to the Decline of Dihydrostreptomycin Sulfate [1] [2] [3]

FactorMechanism/EvidenceConsequence
Target Site Resistance (rpsL mutations)Mutations in S12 ribosomal protein (e.g., Lys43Arg) reduce drug binding affinityHigh-level resistance in M. tuberculosis and other pathogens
Enzymatic Inactivation (ANT, APH enzymes)Plasmid-borne genes encode adenyltransferases/phosphotransferases modifying drug structureRapid horizontal spread of resistance among Gram-negative bacteria
Irreversible CochleotoxicitySelective destruction of cochlear outer hair cells (base->apex); ROS generation & NMDA activationProfound, permanent sensorineural hearing loss; primary driver for clinical withdrawal
(Lesser) Vestibular ToxicityDamage to vestibular hair cells (Type I in cristae periphery)Balance disorders (ataxia, vertigo), often permanent
NephrotoxicityAccumulation in renal proximal tubules, causing tubular necrosisAcute kidney injury, typically reversible but complicates dosing
Neuromuscular BlockadeInhibition of Ca²⁺ uptake & ACh release/binding at neuromuscular junctionsMuscle weakness, potential respiratory paralysis (esp. with anesthesia/MG)

Properties

CAS Number

5490-27-7

Product Name

Dihydrostreptomycin sulfate

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Molecular Formula

C42H88N14O36S3

Molecular Weight

1461.4 g/mol

InChI

InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)

InChI Key

CZWJCQXZZJHHRH-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Citrocil
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Sulfate, Dihydrostreptomycin

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.